![molecular formula C15H16N2O2 B2500320 2-amino-N-(2-phenoxyethyl)benzamide CAS No. 345991-23-3](/img/structure/B2500320.png)
2-amino-N-(2-phenoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-phenoxyethyl)benzamide is a compound used for proteomics research . It has a molecular formula of C15H16N2O2 and a molecular weight of 256.30 .
Molecular Structure Analysis
The molecular structure of 2-amino-N-(2-phenoxyethyl)benzamide consists of a benzamide core with an amino group and a phenoxyethyl group attached .Scientific Research Applications
Proteomics Research
“2-amino-N-(2-phenoxyethyl)benzamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.
Antioxidant Activity
Benzamide compounds, including “2-amino-N-(2-phenoxyethyl)benzamide”, have been found to exhibit antioxidant activity . They can neutralize free radicals in the body, which helps prevent cell damage. Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .
Antibacterial Activity
Benzamides have been studied for their antibacterial activity . They can inhibit the growth of bacteria, making them potentially useful in the development of new antibiotics. For instance, some benzamide compounds have shown moderately antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Anti-microbial Activity
Benzamides, including “2-amino-N-(2-phenoxyethyl)benzamide”, have been studied for their anti-microbial activity . They can inhibit the growth of microorganisms, which could make them useful in treating various infections.
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs . Their wide range of biological activities makes them valuable in the search for new therapeutic agents.
Industrial Applications
Amide compounds are also used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture . Their chemical properties can be harnessed for various applications, from improving the properties of materials to enhancing the effectiveness of agricultural products .
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(2-phenoxyethyl)benzamide are Bcr-Abl and Histone Deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in the regulation of gene expression .
Mode of Action
2-amino-N-(2-phenoxyethyl)benzamide interacts with its targets by inhibiting their activity . It binds to the active sites of Bcr-Abl and HDAC, preventing them from performing their normal functions . This results in changes in the cellular processes that these proteins are involved in .
Result of Action
The inhibition of Bcr-Abl and HDAC by 2-amino-N-(2-phenoxyethyl)benzamide leads to potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of these cancers .
properties
IUPAC Name |
2-amino-N-(2-phenoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c16-14-9-5-4-8-13(14)15(18)17-10-11-19-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNMBQQDLVJYSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-phenoxyethyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.